2-N-苄基-2-N-甲基吡啶-2,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

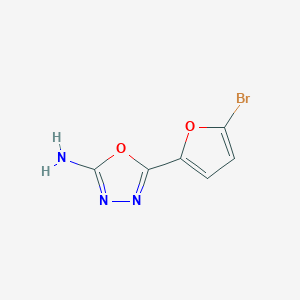

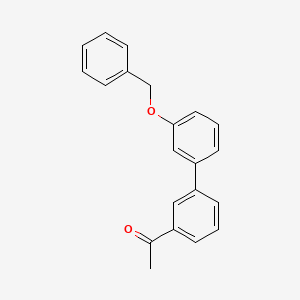

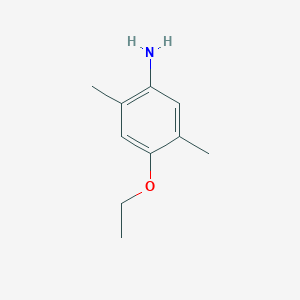

The compound 2-N-benzyl-2-N-methylpyridine-2,3-diamine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound suggests that it is a diamine, meaning it contains two amine groups, and it is substituted with both a benzyl and a methyl group on the nitrogen atoms. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of 2-N-benzyl-2-N-methylpyridine-2,3-diamine.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves nucleophilic aromatic substitution reactions or condensation reactions with various starting materials. For example, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was achieved by reacting 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine . Similarly, the synthesis of N(2-amino phenyl)-N-((pyridine-2-yl)methyl) benzene-2,2-diamine involved the reaction of ortho amino phenylthiol with N(2-amino methyl pyridyl) phenyl diamine . These methods could potentially be adapted for the synthesis of 2-N-benzyl-2-N-methylpyridine-2,3-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and crystallography. For instance, the crystal structure of an anyle-pyridine derivative was determined using solid-state IR-spectroscopy and other techniques, revealing a triclinic P-1 space group and specific intermolecular contacts . These techniques could be employed to analyze the molecular structure of 2-N-benzyl-2-N-methylpyridine-2,3-diamine, providing information on its conformation and electronic properties.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including alkylation, nucleophilic aromatic substitution, and complexation with metals. The synthesis of N-monosubstituted bipyridinediamines, for example, involves alkylation with alkyl halides followed by hydrolysis . Additionally, pyridine derivatives can form complexes with various metal ions, as demonstrated by the preparation and characterization of metal complexes with a pyridine-containing ligand . These reactions could be relevant to the chemical behavior of 2-N-benzyl-2-N-methylpyridine-2,3-diamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. Spectroscopic properties such as UV-Vis absorption and solvatochromic shifts can be affected by the nature of the substituents, as seen in the bathochromic and solvatochromic shifts observed for certain anyle-pyridine derivatives . The solubility, melting point, and stability of 2-N-benzyl-2-N-methylpyridine-2,3-diamine would likely be determined by its molecular structure and the presence of the benzyl and methyl groups.

科学研究应用

合成和抗肿瘤活性

Grivsky 等人 (1980) 的一项研究描述了 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶的合成,该化合物对大鼠沃克 256 癌肉瘤具有显着的抗肿瘤活性。该合成路线适用于制备许多取代的苄基吡啶并[2,3-d]嘧啶,证明了相关化合物在癌症研究中的潜力 (Grivsky 等人,1980)。

抗菌剂

Rauckman 和 Roth (1980) 探索了 2,4-二氨基-5-苄基嘧啶及其类似物的合成,包括氨基吡啶的 C-苄基化过程。虽然与甲氧苄啶相比,特定的衍生物作为细菌二氢叶酸还原酶的抑制剂活性较低,但该研究强调了氨基吡啶在开发抗菌剂中的结构多功能性和潜力 (Rauckman 和 Roth,1980)。

用于金属离子检测的荧光受体

Pawar 等人 (2015) 设计了一种基于苯-1,2-二胺结构的化学传感器分子,展示了对 Ni2+ 和 Cu2+ 离子的选择性和灵敏度。这项研究突出了氨基吡啶衍生物在环境监测和溶液中检测金属离子中的应用,对水质评估具有影响 (Pawar 等人,2015)。

新型聚酰亚胺和材料科学

Zhang 等人 (2005) 合成了一种含有吡啶单元的新型芳香族二胺单体,展示了其在制备聚酰亚胺中的用途,该聚酰亚胺在材料科学中具有潜在应用,特别是在开发具有特定热学和力学性能的高性能聚合物方面 (Zhang 等人,2005)。

电化学和光物理性质

Gobetto 等人 (2006) 对钌 (II) 配合物进行了一项研究,调查了含有吡啶部分的配合物的电化学行为和光物理性质。这项研究与发光材料的开发及其电致化学发光的相关,在传感和电子设备中具有应用 (Gobetto 等人,2006)。

属性

IUPAC Name |

2-N-benzyl-2-N-methylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16(10-11-6-3-2-4-7-11)13-12(14)8-5-9-15-13/h2-9H,10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPIBUVTFBCMRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Benzyl-N2-methylpyridine-2,3-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)